(3,4-dihydro-2H-1-benzopyran-4-yl)thiourea

描述

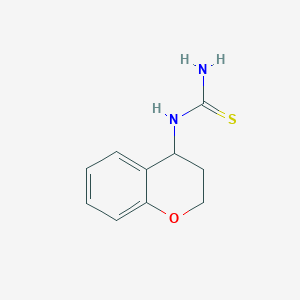

Structure

2D Structure

属性

IUPAC Name |

3,4-dihydro-2H-chromen-4-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c11-10(14)12-8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H3,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKVFCGNLMTRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249716-58-2 | |

| Record name | (3,4-dihydro-2H-1-benzopyran-4-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydro-2H-1-benzopyran-4-yl)thiourea typically involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-one with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the thiourea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

化学反应分析

(3,4-Dihydro-2H-1-benzopyran-4-yl)thiourea: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at the thiourea moiety can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxo derivatives of the benzopyran ring.

Reduction: Reduced thiourea derivatives.

Substitution: Substituted thiourea derivatives with different functional groups.

科学研究应用

(3,4-Dihydro-2H-1-benzopyran-4-yl)thiourea: has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of certain diseases.

Industry: It is used in the production of dyes, pigments, and other chemical products.

作用机制

The mechanism by which (3,4-dihydro-2H-1-benzopyran-4-yl)thiourea exerts its effects involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

相似化合物的比较

Key Findings:

| Compound | AChE Inhibition (IC₅₀) | Ca²⁺ Influx Inhibition (%) | Hepatotoxicity (HepG2) | Notable Substituents |

|---|---|---|---|---|

| 28k | 37.3 nM | 42.23% | Not tested | 3-Bromophenyl |

| 28e | 3.05 µM | 30.40% | None up to 300 µM | 3-Methoxyphenyl |

| Tacrine | 374 nM | N/A | High | N/A |

- Activity : Compound 28k demonstrated 10-fold greater AChE inhibition than tacrine, attributed to its 3-bromophenyl group, which forms halogen bonds and π-π interactions with the peripheral anionic site (PAS) of AChE .

- Mechanism: Both 28e and 28k act as non-competitive inhibitors, binding to the PAS of AChE and modulating calcium channels, akin to nimodipine .

Structural Insights:

- The thiourea group in tacrine hybrids enhances dual functionality (AChE inhibition and Ca²⁺ channel blocking) by enabling polar interactions with target residues.

- Electron-withdrawing substituents (e.g., bromine in 28k ) improve binding affinity, while methoxy groups (e.g., in 28e ) reduce potency but maintain safety .

Amino Acid-Modified Thioureas (M1, M2)

Amino acid-conjugated thioureas, such as M1 and M2, differ structurally by incorporating hydrophilic amino acid moieties into the thiourea scaffold. These derivatives exhibit enhanced anti-amoebic activity against Acanthamoeba spp. compared to chlorhexidine, a standard antimicrobial agent .

Key Findings:

- Activity: M1 and M2 showed superior protozoan inhibition, likely due to improved receptor selectivity from their amino acid-derived hydrophilicity .

- Mechanism: The thiourea core facilitates membrane penetration, while amino acid sidechains interact with transport proteins on Acanthamoeba cell membranes, disrupting ion homeostasis .

Structural Insights:

- Hydrophilic groups (e.g., amino acids) enhance water solubility and target specificity, reducing off-target effects.

- Hydrophobic thiourea ensures membrane permeability, balancing bioavailability and selectivity .

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives

Though structurally distinct, pyran-2-one derivatives like 14e share synthetic pathways (e.g., THF-mediated condensations) with benzopyran-thioureas. These compounds emphasize the role of heterocyclic rigidity in stabilizing interactions with biological targets, though their pharmacological profiles remain less characterized .

生物活性

(3,4-Dihydro-2H-1-benzopyran-4-yl)thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₀H₁₂N₂OS

- Molecular Weight : 208.28 g/mol

- SMILES Notation :

C1COC2=CC=CC=C2C1NC(=S)N

The structure includes a benzopyran moiety fused with a thiourea group, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. Key findings include:

- Inhibition of EGFR Kinase : Certain derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in the proliferation of cancer cells.

- Antiproliferative Effects : The compound demonstrates antiproliferative effects against various human cancer cell lines, including breast, lung, colon, and cervical cancers.

Neuropharmacological Potential

The interaction of this compound with serotonin receptors (specifically 5-HT1A and 5-HT7) suggests potential applications in treating neurological disorders. These receptors are known to play significant roles in mood regulation and anxiety disorders .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been evaluated for its efficacy against various microbial strains, showing promising results in inhibiting growth.

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzopyran derivatives with thiourea under controlled conditions. A common synthetic route includes:

- Starting Material : 3-acetyl-2H-chromen-2-one.

- Reagents : Thiourea and a solvent such as dimethylformamide (DMF).

- Conditions : Heating or the use of catalysts to facilitate the formation of the thiourea linkage.

Characterization of synthesized compounds is performed using techniques like infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) to confirm their structures.

Comparative Analysis of Related Compounds

The uniqueness of this compound lies in its dual functionality derived from both the benzopyran and thiourea components. Below is a comparison highlighting structural analogs and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Acetylchromone | Benzopyran derivative | Anticancer activity |

| 3-Hydroxyflavone | Flavonoid | Antioxidant properties |

| Thiourea | Simple thiourea | Antimicrobial properties |

| 2H-Chromen-4-one | Benzopyran | Antimicrobial and anticancer effects |

| 5-(Trifluoromethyl)-4H-pyran-2-one | Pyran derivative | Potential herbicidal activity |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- In Vitro Studies : Various derivatives were tested for their ability to inhibit insulin release in rat pancreatic islets, demonstrating potential as K(ATP) channel activators .

- Xenograft Models : Investigations using immunocompromised mice injected with cancerous cells showed that certain heteroarotinoids derived from similar structures could significantly reduce tumor volume .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling (3,4-dihydro-2H-1-benzopyran-4-yl)thiourea in laboratory settings?

- Answer : Based on structural analogs (e.g., GHS-classified benzopyran derivatives), this compound likely poses acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory hazards. Researchers should employ engineering controls (fume hoods), personal protective equipment (nitrile gloves, lab coats, safety goggles), and avoid dust formation. Emergency protocols for inhalation or skin contact include immediate rinsing and medical consultation .

Q. How can researchers characterize the physical properties of this compound when standard data (e.g., melting point) are unavailable?

- Answer : Use spectroscopic methods:

- NMR (¹H/¹³C) to confirm hydrogen/carbon environments.

- FT-IR to identify thiourea C=S stretching (~1250–1350 cm⁻¹) and benzopyran aromatic C–H vibrations.

- Mass spectrometry (ESI-MS) for molecular ion verification (expected m/z ~240–260 range for related derivatives) .

Q. What synthetic routes are commonly employed to prepare benzopyran-thiourea hybrids?

- Answer : Two primary methods:

- Cyclocondensation : Adapt the Biginelli reaction using aldehydes, β-dicarbonyl compounds, and thiourea with ZnCl₂ as a catalyst (yields ~60–80%) .

- Aryl isothiocyanate coupling : React 4-substituted benzopyran-amines with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours, yields ~70–79%) .

Advanced Research Questions

Q. How can conflicting toxicity data for thiourea derivatives be resolved in preclinical studies?

- Answer : Discrepancies arise from metabolic variability (e.g., thiourea breakdown to β-alanine and CO₂ in rat liver homogenates). Use tiered testing:

- In vitro : HepG2 cell assays for cytotoxicity (IC₅₀) and Ames tests for mutagenicity (note: thiourea is non-mutagenic in bacteria but induces chromosomal recombination in yeast) .

- In vivo : Rodent models with thyroid histopathology (thiourea disrupts iodine uptake) and dose-response analysis (e.g., EPA’s ethylene thiourea study design) .

Q. What strategies optimize the regioselectivity of benzopyran-thiourea derivatives in heterocyclic synthesis?

- Answer : Control via:

- Acid-mediated cyclization : Use HCl/EtOH to form oxadiazinane-thiones (e.g., 1,3,5-oxadiazinane-4-thiones) with aryl substituents .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor thiourea-amine coupling, while non-polar solvents (toluene) promote intramolecular cyclization .

- Catalyst screening : ZnCl₂ (Biginelli) vs. Lewis acids (BF₃·Et₂O) for divergent product profiles .

Q. How do computational models predict the metal-chelating potential of this compound?

- Answer : Density Functional Theory (DFT) calculations reveal:

- Binding sites : Thiourea’s sulfur and benzopyran oxygen atoms coordinate transition metals (e.g., Cu²⁺, Fe³⁺).

- Stability constants : Log K values correlate with electron-withdrawing substituents on the aryl group (e.g., nitro groups enhance chelation) .

Q. What methodologies assess the environmental impact of benzopyran-thiourea derivatives in aquatic systems?

- Answer :

- Adsorption studies : Modify polymers with thiourea moieties for selective phosphate sorption (43% efficiency in lab-scale water treatment) .

- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algae growth inhibition assays (OECD 201/202 guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。